(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-BUTYL-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-BUTYL-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-BUTYL-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiadiazole rings
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigation .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (6Z)-2-BUTYL-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved often include oxidative stress, DNA damage, and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
What sets (6Z)-2-BUTYL-6-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16Cl2N4O2S |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
(6Z)-2-butyl-6-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16Cl2N4O2S/c1-2-3-4-17-25-26-18(23)14(19(27)24-20(26)29-17)10-12-6-8-16(28-12)13-7-5-11(21)9-15(13)22/h5-10,23H,2-4H2,1H3/b14-10-,23-18? |
InChI Key |
KWZBZSBWKBZRIV-BTHBKKPGSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)N=C2S1 |
Origin of Product |
United States |
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